5-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-{[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID: is a complex organic compound that features a benzoxazole ring, a pyrazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with aldehydes or ketones under acidic conditions.
Formation of Pyrazole Ring: The pyrazole ring is formed by reacting hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring may yield pyrazole-4-carboxylic acid derivatives, while nucleophilic substitution at the chloro substituent may yield various aniline derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties .
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
Mechanism of Action
The mechanism of action of 5-{[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole structures, such as 2-aminobenzoxazole, exhibit similar biological activities.
Pyrazole Derivatives: Compounds like 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid share structural similarities and may have comparable chemical properties.
Uniqueness
The uniqueness of 5-{[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID lies in its combined benzoxazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile applications across various fields .
Properties
Molecular Formula |
C19H13ClN4O4 |
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Molecular Weight |
396.8 g/mol |
IUPAC Name |
5-[[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C19H13ClN4O4/c1-24-16(13(9-21-24)19(26)27)17(25)22-12-5-2-10(3-6-12)18-23-14-8-11(20)4-7-15(14)28-18/h2-9H,1H3,(H,22,25)(H,26,27) |
InChI Key |
XWGMPSNDGAUJIT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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